molecular formula C14H9F3N2O3S B11467913 5-Oxo-7-[4-(trifluoromethyl)phenyl]-4H,6H,7H-[1,2]thiazolo[4,5-b]pyridine-3-carboxylic acid

5-Oxo-7-[4-(trifluoromethyl)phenyl]-4H,6H,7H-[1,2]thiazolo[4,5-b]pyridine-3-carboxylic acid

Cat. No.: B11467913
M. Wt: 342.29 g/mol
InChI Key: ZTYWPVXBXGFRCV-UHFFFAOYSA-N
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Description

5-OXO-7-[4-(TRIFLUOROMETHYL)PHENYL]-4H,5H,6H,7H-[1,2]THIAZOLO[4,5-B]PYRIDINE-3-CARBOXYLIC ACID is a heterocyclic compound that combines the bioactive moieties of thiazole and pyridine. This fusion results in a compound with multiple reactive sites, making it a versatile scaffold for drug development and other applications .

Preparation Methods

The synthesis of 5-OXO-7-[4-(TRIFLUOROMETHYL)PHENYL]-4H,5H,6H,7H-[1,2]THIAZOLO[4,5-B]PYRIDINE-3-CARBOXYLIC ACID typically involves the annulation of a pyridine ring to a thiazole core. One common method includes the Knoevenagel condensation of thiazolidinone with aldehydes, followed by a Michael addition . Industrial production methods often employ environmentally friendly, multicomponent one-pot reactions to enhance efficiency and yield .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted thiazolo[4,5-b]pyridine derivatives .

Scientific Research Applications

Properties

Molecular Formula

C14H9F3N2O3S

Molecular Weight

342.29 g/mol

IUPAC Name

5-oxo-7-[4-(trifluoromethyl)phenyl]-6,7-dihydro-4H-[1,2]thiazolo[4,5-b]pyridine-3-carboxylic acid

InChI

InChI=1S/C14H9F3N2O3S/c15-14(16,17)7-3-1-6(2-4-7)8-5-9(20)18-10-11(13(21)22)19-23-12(8)10/h1-4,8H,5H2,(H,18,20)(H,21,22)

InChI Key

ZTYWPVXBXGFRCV-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C(C(=NS2)C(=O)O)NC1=O)C3=CC=C(C=C3)C(F)(F)F

Origin of Product

United States

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